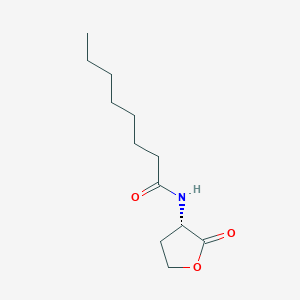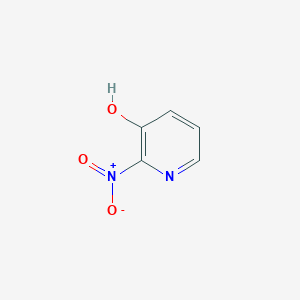![molecular formula C28H34FN3O6S B127901 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid CAS No. 157566-60-4](/img/structure/B127901.png)
5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid, also known as AZD9291, is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). It is a highly selective and potent inhibitor of the EGFR T790M mutation, which is the most common resistance mechanism to first-generation EGFR TKIs.
Wirkmechanismus
5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid is a highly selective and potent inhibitor of the EGFR T790M mutation, which is the most common resistance mechanism to first-generation EGFR TKIs. It works by irreversibly binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting the phosphorylation and activation of downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid has been shown to have a high degree of selectivity for the EGFR T790M mutation, with minimal inhibition of wild-type EGFR and other kinases. This selectivity results in a lower incidence of side effects compared to first-generation EGFR TKIs. 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid has also been shown to have favorable pharmacokinetic properties, with high oral bioavailability and a long half-life that allows for once-daily dosing.
Vorteile Und Einschränkungen Für Laborexperimente
5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid has several advantages for use in laboratory experiments. It is a highly selective and potent inhibitor of the EGFR T790M mutation, which makes it a valuable tool for studying the role of this mutation in cancer biology. Its favorable pharmacokinetic properties also make it a convenient and efficient drug for use in animal studies.
However, there are also some limitations to the use of 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid in laboratory experiments. Its high selectivity for the EGFR T790M mutation means that it may not be effective in studying other EGFR mutations or signaling pathways that are involved in cancer development and progression. Additionally, its high potency and irreversible binding to the EGFR kinase domain may make it difficult to distinguish between on-target and off-target effects.
Zukünftige Richtungen
There are several potential future directions for the development and use of 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid. One area of research is the identification of biomarkers that can predict response to 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid and other EGFR TKIs. Another area of research is the combination of 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid with other targeted therapies or immune checkpoint inhibitors to improve treatment outcomes in NSCLC patients. Additionally, there is ongoing research into the development of next-generation EGFR TKIs that can overcome resistance mechanisms to 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid and other third-generation inhibitors.
Synthesemethoden
The synthesis of 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid involves a multi-step process that includes the reaction of 4-(2,4-dichloro-5-fluorophenylamino)-6-methoxyquinazoline with 2-chloro-4-nitroaniline, followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting compound is then reacted with 3-methylbut-3-en-1-ol and triethylamine to form the corresponding carbamate, which is then sulfonated with chlorosulfonic acid to give the sulfonamide intermediate. Finally, the sulfonamide is reacted with 2-fluoro-4-((2-(prop-2-yn-1-yl)imidazol-1-yl)methyl)phenol to yield 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In a phase I clinical trial, 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid demonstrated a high response rate in patients with T790M-positive NSCLC, with a median progression-free survival of 9.6 months. In a subsequent phase II trial, 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid showed a response rate of 61% in T790M-positive NSCLC patients, with a median progression-free survival of 13.5 months.
Eigenschaften
CAS-Nummer |
157566-60-4 |
|---|---|
Produktname |
5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid |
Molekularformel |
C28H34FN3O6S |
Molekulargewicht |
559.7 g/mol |
IUPAC-Name |
5-ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C28H34FN3O6S/c1-5-9-25-30-23(6-2)26(27(33)34)32(25)17-20-13-12-19(16-22(20)29)21-10-7-8-11-24(21)39(36,37)31-28(35)38-15-14-18(3)4/h7-8,10-13,16,18H,5-6,9,14-15,17H2,1-4H3,(H,31,35)(H,33,34) |
InChI-Schlüssel |
GYEABWYHBNPBGW-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=C(N1CC2=C(C=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)OCCC(C)C)F)C(=O)O)CC |
Kanonische SMILES |
CCCC1=NC(=C(N1CC2=C(C=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)OCCC(C)C)F)C(=O)O)CC |
Andere CAS-Nummern |
157566-60-4 |
Synonyme |
1H-Imidazole-5-carboxylic acid, 4-ethyl-1-((3-fluoro-2'-((((((3-methylbutoxy)carbonyl)amino)sulfonyl))1,1'-biphenyl)-4-yl)methyl)-2-propyl-, (2-benzoylphenyl)methyl ester 4-((5-(2-benozyl)benzyloxycarbonyl-4-ethyl-2-n-propylimidazole-1-yl)methyl)-3-fluoro-2'-isoamyloxycarbonylaminosulfonyl-1,1'-biphenyl EXP 597 EXP-597 EXP597 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)
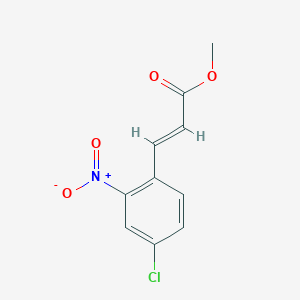
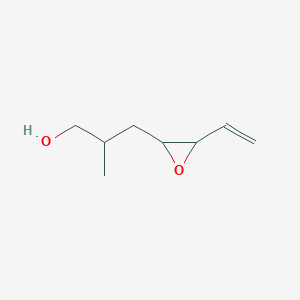

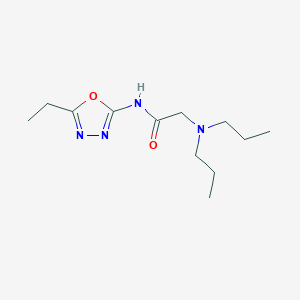
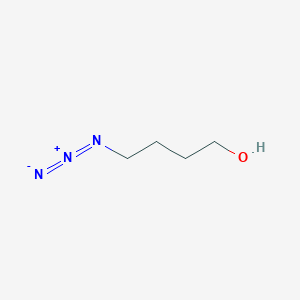
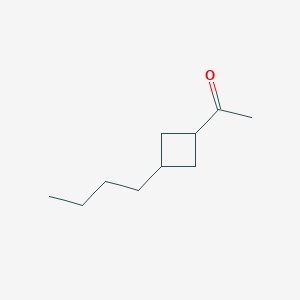


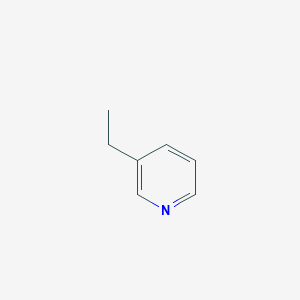
![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanoic acid hydrochloride](/img/structure/B127847.png)
